molecular formula C7H11NO2 B8512661 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

Cat. No.: B8512661
M. Wt: 141.17 g/mol
InChI Key: JIYWBCGWFWAIGY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one is a bicyclic organic compound characterized by a [2.2.2] ring system, where one nitrogen atom occupies the 2-position of the bicyclo framework. The molecule features a hydroxyl group at the 5-position and a ketone group at the 3-position. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and synthetic organic research.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-hydroxy-2-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C7H11NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-6,9H,1-3H2,(H,8,10)

InChI Key

JIYWBCGWFWAIGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1NC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2) to cleave the N–O bond, resulting in the formation of the desired bicyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one with structurally related bicyclic compounds, focusing on molecular features, synthesis, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Bicyclo Framework Nitrogen Position Key Substituents Biological Activity Molecular Weight (g/mol)
This compound [2.2.2] 2 5-OH, 3-keto Not explicitly reported 157.16 (calculated)
1-Azabicyclo[2.2.2]octan-3-one (Quinuclidin-3-one) [2.2.2] 1 3-keto Precursor for NK-1 receptor antagonists 139.19
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one [2.2.2] 2 6-OH, 3-keto, 2-benzyl Undocumented; structural analog 231.3
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one [2.2.2] 1 3-keto, 2-methylidene No reported activity 137.18
1,2-Diazabicyclo[2.2.2]octan-3-one [2.2.2] 1 and 2 3-keto Unknown 140.14 (calculated)
5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one [2.2.1] 5 3-keto, 5-acetyl, 2-oxa Not described 169.17 (calculated)

Key Observations

Bicyclo Framework Variations: Compounds with a [2.2.2] framework (e.g., quinuclidine derivatives) exhibit greater conformational rigidity compared to [2.2.1] or [3.2.1] systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptan-3-one ). This rigidity influences receptor binding and metabolic stability .

Nitrogen Position and Substituents: The 2-azabicyclo[2.2.2]octane core (as in the target compound) places the nitrogen in a distinct electronic environment compared to 1-aza analogs. For example, 1-azabicyclo[2.2.2]octan-3-one derivatives are precursors to non-peptide NK-1 antagonists like CP-96,345, where the nitrogen’s position is critical for receptor interaction . Hydroxyl groups at the 5- or 6-position (e.g., 5-hydroxy vs.

Biological Activity :

  • 1-Azabicyclo[2.2.2]octan-3-one oximes demonstrate muscarinic M3 receptor agonism, reversing cognitive deficits in rodent models . In contrast, 2-azabicyclo derivatives with hydroxyl groups (e.g., the target compound) lack documented receptor data but may share synthetic utility as intermediates for bioactive molecules .
  • Arylidene-substituted 1-azabicyclo[2.2.2]octan-3-ones exhibit fungistatic and bacteriostatic actions, highlighting the role of substituents in antimicrobial activity .

Synthesis Methods: Claisen-Schmidt condensation is widely used for 1-azabicyclo[2.2.2]octan-3-one derivatives , whereas 2-azabicyclo analogs (e.g., 5-hydroxy derivatives) are synthesized via nucleophilic substitution or cyclization of hydrochlorides in ethanol .

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